molecular formula C10H8N2O3S B7762164 3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid

3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B7762164
M. Wt: 236.25 g/mol
InChI Key: HTKXUEDHHKANNP-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics.

Preparation Methods

The synthesis of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the amino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid can be compared with other similar compounds, such as:

The uniqueness of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-2-6(4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXUEDHHKANNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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